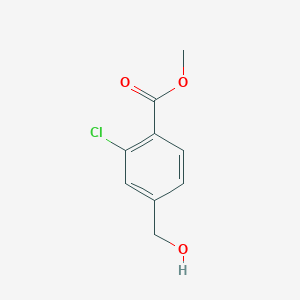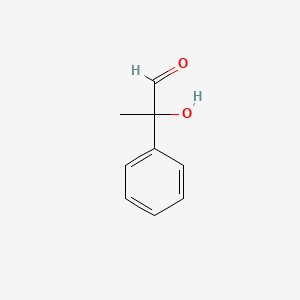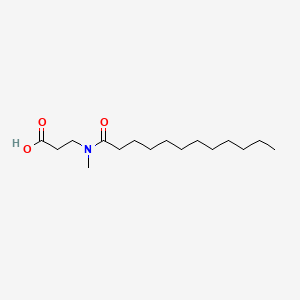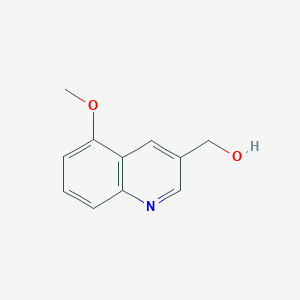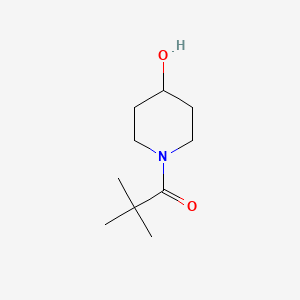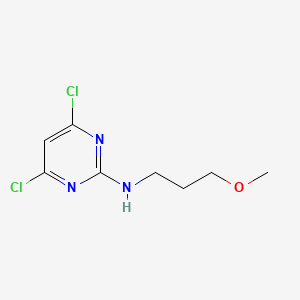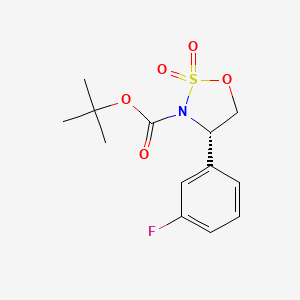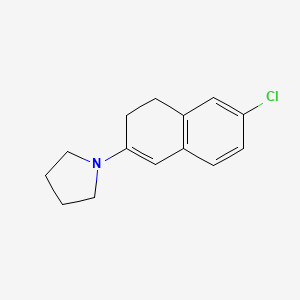
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine
Übersicht
Beschreibung
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine is a chemical compound that belongs to the class of heterocyclic amines It features a five-membered pyrrolidine ring attached to a 6-chloro-3,4-dihydro-2-naphthalenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine typically involves the reaction of 6-chloro-3,4-dihydro-2-naphthalenylamine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce fully saturated naphthalenyl-pyrrolidine compounds.
Wissenschaftliche Forschungsanwendungen
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3,4-Dihydro-2-naphthyl)pyrrolidine: Similar structure but lacks the chloro substituent.
Pyrrolidine-2,5-dione derivatives: Contain a pyrrolidine ring with different functional groups.
Uniqueness
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
54670-11-0 |
|---|---|
Molekularformel |
C14H16ClN |
Molekulargewicht |
233.73 g/mol |
IUPAC-Name |
1-(6-chloro-3,4-dihydronaphthalen-2-yl)pyrrolidine |
InChI |
InChI=1S/C14H16ClN/c15-13-5-3-12-10-14(6-4-11(12)9-13)16-7-1-2-8-16/h3,5,9-10H,1-2,4,6-8H2 |
InChI-Schlüssel |
XFZOWALKXPPPDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC3=C(CC2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
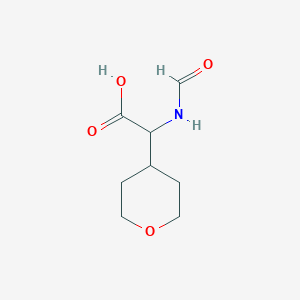
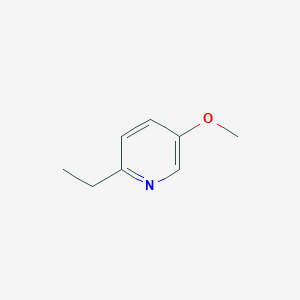

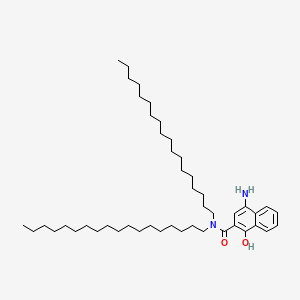
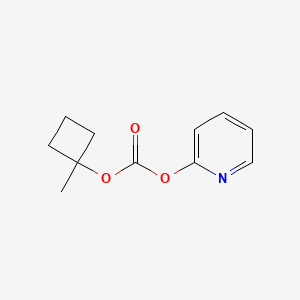
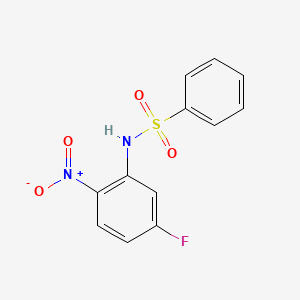
![5-Amino-1-[bis(4-fluorophenyl)methyl]-1H-pyrrole-3-carbonitrile](/img/structure/B8642426.png)
